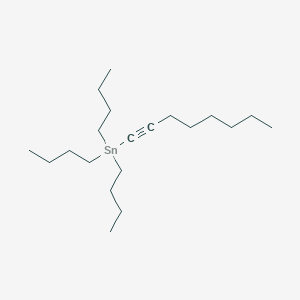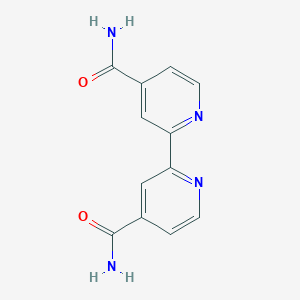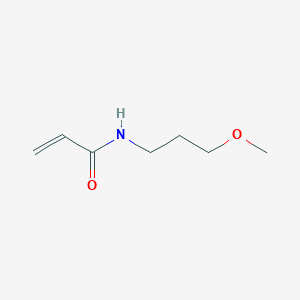
N-(3-メトキシプロピル)アクリルアミド
概要
説明
N-(3-Methoxypropyl)acrylamide is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is a derivative of acrylamide, where the amide nitrogen is substituted with a 3-methoxypropyl group. This compound is primarily used in polymer chemistry and has applications in various scientific fields.
科学的研究の応用
N-(3-Methoxypropyl)acrylamide has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of hydrogels and other polymeric materials with specific properties.
Radiotherapy Dosimetry: Employed in the formulation of polymer-gel dosimeters for three-dimensional dose measurements in radiotherapy.
Biomedical Research: Investigated for its potential in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Industrial Applications: Utilized in the production of specialty polymers for coatings, adhesives, and sealants.
作用機序
Target of Action
N-(3-Methoxypropyl)acrylamide (NMPA) is primarily used as a laboratory chemical and in the synthesis of substances . .
Pharmacokinetics
It is known that nmpa is a liquid at room temperature with a density of 1023 g/mL at 25 °C This suggests that it may have good solubility in biological fluids, which could potentially influence its bioavailability
Result of Action
It is known that nmpa can cause skin and eye irritation . It is also toxic to aquatic life with long-lasting effects . These effects suggest that NMPA may interact with biological tissues and organisms in a way that causes irritation and toxicity.
Action Environment
The action of NMPA can be influenced by various environmental factors. For example, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, NMPA is known to be toxic to aquatic life , indicating that its action and efficacy can be influenced by the environmental context.
Safety and Hazards
N-(3-Methoxypropyl)acrylamide is a combustible liquid and should be stored at temperatures between 2-8°C . It can cause skin and eye irritation . Therefore, it is recommended to avoid prolonged exposure, use personal protective equipment, and ensure adequate ventilation when handling this compound .
将来の方向性
N-(3-Methoxypropyl)acrylamide has been studied for its use in radiotherapy dosimetry . The addition of lithium chloride (LiCl) to the NMPA polymer gel dosimeter was found to improve the dose-response performance of the dosimeter . This suggests potential future directions for improving the performance of NMPA-based dosimeters.
生化学分析
Biochemical Properties
It is known that it plays a role in the polymerization process . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Given its use in radiotherapy dosimetry, it may have an impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the polymerization process
Temporal Effects in Laboratory Settings
It is known that it is used in radiotherapy dosimetry, suggesting that it may have long-term effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions: N-(3-Methoxypropyl)acrylamide can be synthesized through the reaction of acryloyl chloride with 3-methoxypropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of N-(3-Methoxypropyl)acrylamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Polymerization: N-(3-Methoxypropyl)acrylamide undergoes free radical polymerization to form polymers. This reaction is initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: The amide group in N-(3-Methoxypropyl)acrylamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Polymerization: Free radical initiators (AIBN, benzoyl peroxide), solvents (toluene, dimethylformamide), and controlled temperatures (50-80°C).
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions, elevated temperatures (60-100°C).
Major Products:
Polymerization: Polymers with varying molecular weights and properties depending on the reaction conditions.
Hydrolysis: 3-methoxypropylamine and acrylic acid.
類似化合物との比較
- N-Hydroxyethyl acrylamide
- 4-Acryloylmorpholine
- 2-Carboxyethyl acrylate
- 2-Hydroxyethyl acrylate
- N-Isobutoxymethyl acrylamide
- N-Hydroxymethyl acrylamide
Comparison: N-(3-Methoxypropyl)acrylamide is unique due to the presence of the methoxypropyl group, which imparts specific properties such as increased hydrophilicity and steric hindrance. This makes it particularly suitable for applications requiring hydrophilic polymers and precise control over polymerization kinetics. Compared to other acrylamide derivatives, it offers distinct advantages in terms of biocompatibility and versatility in polymer synthesis .
特性
IUPAC Name |
N-(3-methoxypropyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-7(9)8-5-4-6-10-2/h3H,1,4-6H2,2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJGITGQDQSWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437820 | |
| Record name | N-(3-Methoxypropyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107374-86-7 | |
| Record name | N-(3-Methoxypropyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-METHOXYPROPYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


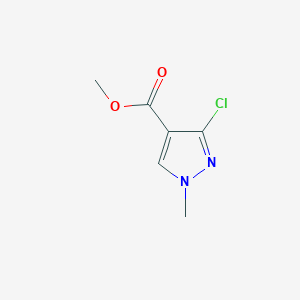
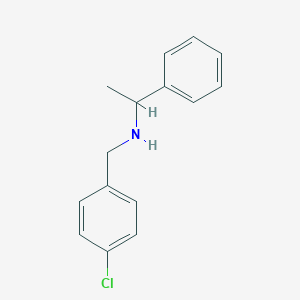
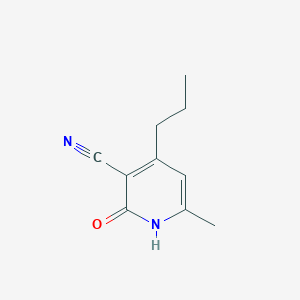
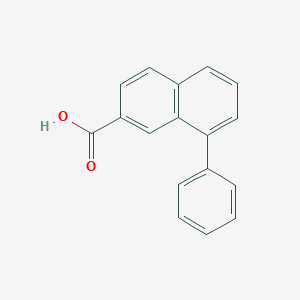
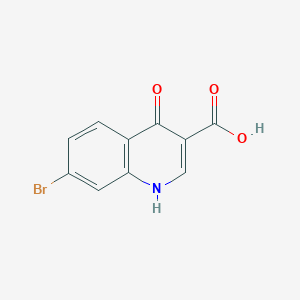
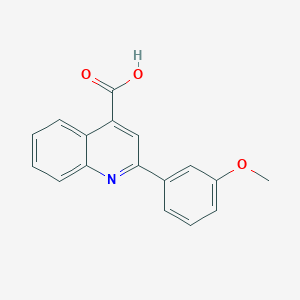

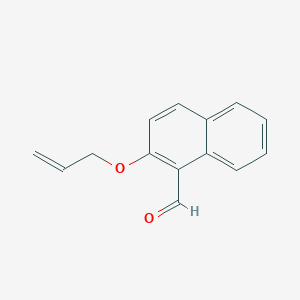

![1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-](/img/structure/B189980.png)
![8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine](/img/structure/B189985.png)
![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)
